molecular formula C24H19F4N5O B586814 GSK PERK Inhibitor CAS No. 1337531-89-1

GSK PERK Inhibitor

Numéro de catalogue: B586814
Numéro CAS: 1337531-89-1
Poids moléculaire: 469.4 g/mol
Clé InChI: PXVQGBJMIQCDEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes for GSK2606414 and GSK2656157

Core Indoline Scaffold Construction

The synthesis of both GSK2606414 and GSK2656157 begins with the construction of a 4-fluoroindoline core, a critical structural motif for PERK inhibition . The initial step involves the reduction of 4-fluoroindole (11 ) to 4-fluoroindoline (12 ) using sodium cyanoborohydride (NaBH3CN) in acetic acid at 0°C . Subsequent Boc protection of the secondary amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) yields the intermediate 13 , which is essential for downstream functionalization .

Allylic bromination of 13 with N-bromosuccinimide (NBS) in DCM produces the brominated indoline derivative 14 , followed by a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of potassium acetate (KOAc) to generate the boronic ester 15 . This intermediate undergoes a Suzuki–Miyaura cross-coupling reaction with 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (38 ) using a palladium catalyst (Pd2(dba)3) and tri-tert-butylphosphine tetrafluoroborate (t-Bu3PHBF4) to afford the coupled product 16 . Deprotection of the Boc group under acidic conditions (HCl in dioxane) yields the free indoline 17 , which serves as the common intermediate for both inhibitors .

Acetamide Sidechain Installation

The final step involves coupling 17 with substituted aryl acetic acids to install the acetamide sidechain. For GSK2606414, 3-(trifluoromethyl)phenyl acetic acid is used, while GSK2656157 employs a 4-fluorophenyl acetic acid derivative . The reaction utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) . This step is critical for achieving nanomolar potency against PERK, as the acetamide group occupies a hydrophobic pocket in the kinase domain .

Key Structural Modifications and Optimization

Fluorination Strategy for Enhanced Potency

Analytical Characterization and Quality Control

Purity and Identity Confirmation

Final compounds are purified via reverse-phase high-performance liquid chromatography (HPLC) to ≥99% purity, as confirmed by ultraviolet (UV) detection at 254 nm . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) and high-resolution mass spectrometry (HRMS) are employed to verify structural integrity . For GSK2656157, the fluorine atom’s presence is validated by 19F NMR (δ = -118 ppm relative to CFCl3) .

Crystallographic Validation

X-ray co-crystallization of GSK2656157 with the PERK kinase domain (PDB: 4G31) confirms binding mode predictions . The inhibitor forms three hydrogen bonds with the kinase hinge region (Glu703 and Met704) and a π-π stacking interaction with Phe686 in the DFG motif . These interactions explain the compound’s sub-nanomolar potency (PERK IC50 = 1.9 nM) .

Scale-Up and Process Chemistry Considerations

Miyaura Borylation Optimization

Large-scale synthesis of boronic ester 15 requires careful control of reaction conditions to minimize deboronation. Studies show that maintaining a 1,4-dioxane/water ratio of 10:1 at 80°C for 16 hours achieves 85% yield with <5% impurities . Catalyst loading is optimized to 0.5 mol% Pd(dppf)Cl2 to reduce metal contamination in the final API .

Final Coupling Reaction

The amide coupling step between 17 and aryl acetic acids is performed under inert atmosphere to prevent racemization. Process development studies identify DMF as the optimal solvent, providing 92% yield of GSK2656157 with <0.5% diastereomeric excess . Residual HATU is removed via aqueous wash cycles, ensuring compliance with ICH guidelines for genotoxic impurities .

Comparative Pharmacokinetic Profiles

ParameterGSK2606414 GSK2656157
PERK IC50 (nM)0.41.9
cLogP4.23.8
Rat Blood Clearance (mL/min/kg)22.49.2
CYP3A4 Inhibition (μM)0.241.2
Oral Bioavailability (%)3458

Analyse Des Réactions Chimiques

Types de réactions

PERK-IN-4 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de PERK-IN-4 comprennent de puissants oxydants (par exemple, le permanganate de potassium), des réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et des nucléophiles (par exemple, les amines, les thiols). Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .

Principaux produits

Les principaux produits formés à partir des réactions de PERK-IN-4 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de pyrrolo[2,3-d]pyrimidine substitués .

Applications de la recherche scientifique

PERK-IN-4 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

PERK-IN-4 exerce ses effets en inhibant sélectivement l'activité de PERK. PERK est un capteur de stress du réticulum endoplasmique qui phosphoryle le facteur d'initiation de la traduction eucaryotique 2 alpha (eIF2α), ce qui conduit à l'atténuation de la synthèse protéique globale et à l'activation des voies de réponse au stress . En inhibant PERK, PERK-IN-4 empêche la phosphorylation de eIF2α, modulant ainsi la réponse au stress cellulaire et favorisant la survie cellulaire en conditions de stress .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

PERK-IN-4 est unique en raison de sa forte sélectivité et de sa puissance à inhiber PERK. Contrairement à d'autres inhibiteurs, PERK-IN-4 a une valeur de CI50 inférieure, ce qui indique sa supériorité en termes d'efficacité. De plus, sa structure chimique permet des interactions spécifiques avec le site actif de PERK, améliorant sa sélectivité et réduisant les effets hors cible .

Activité Biologique

GSK PERK inhibitors, particularly GSK2606414 and GSK2656157, have emerged as significant compounds in the field of cancer research and therapeutic development. These inhibitors target the protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a critical role in the unfolded protein response (UPR) and has implications in various diseases, including cancer, neurodegeneration, and metabolic disorders. This article provides a detailed overview of their biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Overview of PERK and Its Inhibition

PERK is a key regulator of cellular stress responses, particularly in conditions of endoplasmic reticulum (ER) stress. It phosphorylates eIF2α, leading to the attenuation of protein synthesis and activation of stress response genes such as ATF4 and CHOP. Inhibiting PERK can disrupt these pathways, potentially leading to apoptosis in cancer cells that rely on the UPR for survival under stress conditions.

Key Compounds

  • GSK2606414
    • IC50 : 0.4 nM
    • Selectivity : Exhibits over 1000-fold selectivity for PERK compared to other kinases.
    • Mechanism : Inhibits PERK activation, reducing downstream signaling through eIF2α and affecting cell survival pathways .
  • GSK2656157
    • IC50 : 10-30 nM for cellular assays.
    • Biological Activity : Demonstrated significant inhibition of tumor growth in xenograft models. It reduces PERK autophosphorylation and downstream signaling in various cancer cell lines .

GSK2606414

  • Cellular Effects : Inhibits high glucose-induced neurotoxicity by attenuating the PERK/eIF2α/ATF4/CHOP pathway, which is crucial for neuronal survival under stress . This compound also exhibits anti-apoptotic effects by modulating levels of pro-apoptotic (Bax, caspase-3) and anti-apoptotic (Bcl-2) proteins.
  • Pharmacodynamics : Oral administration leads to dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .

GSK2656157

  • Antitumor Activity : Shown to inhibit multiple human tumor xenografts growth in mice through anti-angiogenic effects . The compound's efficacy is linked to its ability to mimic genetic ablation of PERK in vivo.
  • Mechanistic Insights : The compound alters mitochondrial function and reduces oxidative stress markers, contributing to its protective effects against ER stress-induced apoptosis .

Case Studies

  • Neuroprotection :
    • A study demonstrated that GSK2606414 significantly reduced neuronal apoptosis induced by high glucose levels in N2A cells. The inhibitor decreased levels of apoptotic markers while increasing Bcl-2 expression, showcasing its neuroprotective potential .
  • Cancer Therapy :
    • In a series of experiments involving various human tumor xenografts, GSK2656157 was found to significantly inhibit tumor growth through mechanisms involving reduced angiogenesis and altered cell survival signaling pathways .
  • RIPK1 Inhibition :
    • Interestingly, both GSK2606414 and GSK2656157 were found to inhibit RIPK1-mediated cell death independent of their effects on PERK. This highlights a dual mechanism where these compounds can modulate inflammation-related cell death pathways while also targeting cancer cell survival mechanisms .

Comparative Data Table

CompoundIC50 (nM)SelectivityPrimary ActionNotable Effects
GSK26064140.4>1000-foldPERK inhibitionNeuroprotection; anti-apoptotic
GSK265615710-30HighTumor growth inhibitionAnti-angiogenic; mimics genetic ablation

Q & A

Basic Research Questions

Q. How to validate PERK inhibition in cellular models using GSK2606414?

  • Methodology :

  • Use Western blot to measure phosphorylation levels of PERK (p-PERK) and its downstream targets (e.g., eIF2α, ATF4, CHOP) .
  • Include controls: untreated cells, DMSO vehicle, and stress-inducing agents (e.g., thapsigargin or LPS) to confirm PERK pathway activation.
  • Validate selectivity by comparing IC50 values (e.g., GSK2606414 has an IC50 of 0.4 nM for PERK vs. 160-fold selectivity over B-Raf) .
  • Assess functional outcomes like cell viability (via MTT assay) and autophagy markers (LC3-II/Ⅰ ratio, p62 degradation) to correlate inhibition with biological effects .

Q. What experimental designs are optimal for studying PERK's role in ER stress-induced apoptosis?

  • Protocol :

  • Pre-treat cells with GSK2606414 (1–2 µM) for 1–2 hours before introducing ER stressors (e.g., tunicamycin or 2-AG) .
  • Use dose-response curves to determine the minimal effective concentration.
  • Combine with genetic knockdown (siRNA/shRNA) to confirm pharmacological specificity .
  • Monitor apoptosis via cleaved PARP, caspase-3 activation, and ROS levels, as PERK inhibition may alter oxidative stress pathways .

Advanced Research Questions

Q. How to resolve contradictions in PERK's dual role in autophagy and apoptosis?

  • Analysis Framework :

  • Context-dependent effects : In LPS-treated bovine mammary cells, PERK inhibition reduced autophagy markers (e.g., LC3-II) but alleviated apoptosis, suggesting stress severity dictates outcomes .
  • Autophagic flux assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish between autophagosome formation and degradation. GSK2606414 may block autophagosome-lysosome fusion, as shown in chondrocyte models .
  • Temporal regulation : Time-course experiments (e.g., 4–24 hours post-treatment) can reveal phase-specific roles of PERK in stress adaptation vs. cell death .

Q. Why do GSK inhibitors show off-target effects in apoptosis studies?

  • Critical Considerations :

  • RIPK1 inhibition : GSK2606414 and GSK2656157 inhibit RIPK1 at nanomolar concentrations, confounding apoptosis assays. Validate findings with selective PERK inhibitors like AMG PERK 44, which lacks RIPK1 activity .
  • Dose optimization : Use lower concentrations (e.g., ≤1 µM) to minimize off-target effects. For in vivo studies, adjust doses (e.g., 150 mg/kg in rat models) to balance efficacy and toxicity .
  • Complementary models : Compare results across cell types (e.g., cancer vs. neuronal cells) to identify tissue-specific PERK signaling .

Q. How to address discrepancies in PERK inhibitor efficacy across disease models?

  • Strategies :

  • Pathway crosstalk : In neurodegenerative models, PERK inhibition worsened neuronal survival despite reducing ER stress, likely due to disrupted mTOR-autophagy axis. Pair GSK2606414 with mTOR modulators (e.g., rapamycin) to dissect interactions .
  • Transcriptomic profiling : RNA-seq can identify compensatory pathways (e.g., IRE1/XBP1) activated upon PERK inhibition .
  • In vivo validation : Use metastatic cancer models to test PERK's role in dormant disseminated tumor cells (DTCs). GSK inhibitors block metastasis by selectively killing UPRhigh DTCs, but pancreatic toxicity limits long-term use .

Q. Methodological Best Practices

Q. How to ensure reproducibility in PERK inhibition studies?

  • Guidelines :

  • Standardize stress induction : Use consistent ER stress agents (e.g., 2 µM thapsigargin for 4–6 hours) .
  • Batch testing : Verify inhibitor activity via PERK kinase assays before in vivo use .
  • Data reporting : Include p-PERK/PERK ratios, exact concentrations, and vehicle controls in publications. Avoid overinterpretation of single-timepoint data .

Q. What controls are essential for PERK inhibitor experiments?

  • Critical Controls :

  • Negative controls : Untreated cells, DMSO vehicle, and PERK-null cells (if available).
  • Positive controls : Cells treated with PERK activators (e.g., tunicamycin) or stress inducers (e.g., Bz-ATP) .
  • Off-target validation : Include RIPK1-dependent apoptosis assays (e.g., TNF-α + cycloheximide) to rule out non-PERK effects .

Propriétés

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQGBJMIQCDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735211
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337531-89-1
Record name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (1.80 g, 5.32 mmol, 1 equiv) and HATU (2.23 g, 5.85 mmol, 1.1 equiv) in 18 mL of DMF was added DIEA (2.97 mL, 17.03 mmol, 3.2 equiv) in one portion. The mixture turned into a light brownish clear solution, and was chilled in an ice bath. To this stirred solution was added [3-fluoro-5-(trifluoromethyl)phenyl]acetic acid portionwise (1.18, 5.32 mmol, 1 equiv) as solids over a period of 1 h. After completion of acid addition, the cooling bath was removed. After 30 min, the mixture became a milky texture. After another 1.5 h, the mixture was poured into to 200 mL of ice water to give a suspension, which was filtered. The cake was washed with water, and ether, and then dried under house vacuum at room temperature for 18 hours. This material was dissolved in 10% MeOH in DCM, and was absorbed onto 3 dryload silica gel cartridges (in about equal portions). Purification was done on Analogix SF40-80 g silica gel cartridge using gradient elution of 1% A to 60% A in CHCl3 (A was a mixture of 3200/800/80 CHCl3/MeOH/NH4OH). The desired product eluted from 23-28% A. The collected fractions were combined and concentrated in vacuo to afford the product as a white residue. The front running impure fractions (21-22% A) were combined and the residue (LCMS showed presence of a non-polar impurity) was dissolved in 10% MeOH in DCM and absorbed onto a dryload cartridge. Purification was done on an Analogix SF25-60 g silica gel cartridge using gradient elution of 1% A in EtOAc 75% A (A was a mixture of 20% MeOH in EtOAc). The desired product eluted from 59-75% A. The combined fractions were conc in vacuo to afford additional product, which was combined with the above pure sample and dissolved in 70 mL of 10% MeOH in DCM, followed by filtration. The filtrate was conc in vacuo. The residue was taken up in 40 mL of 10% MeOH in DCM. The mixture was conc n vacuo to about 10 mL. The suspension was diluted with 20 mL of MTBE, and then concentrated in vacuo to half volume. The mixture was again diluted with 20 mL of MTBE. The resulting suspension was filtered. The cake was washed with MTBE (3×15 mL). The solids were then dried under vacuum at 65° C. for 48 h to afford 5-(1-{[3-fluoro-5-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2.026 g) as white solids. LC-MS (ES) m/z=470 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.26 (t, J=8.3 Hz, 2H), 3.73 (s, 3H), 4.07 (s, 2H), 4.27 (t, J=8.5 Hz, 2H), 5.91-6.26 (br s, 1.4; H), 7.23 (d, J=8.3 Hz, 1H), 7.26 (s, 1H), 7.33 (s, 1H), 7.51 (d, J=9.6 Hz, 1H), 7.56-7.64 (m, 2H), 8.10 (d, J=8.3 Hz, 1H), 8.15 (s, 1H).
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.